

An In-depth Technical Guide on 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid

Cat. No.: B1266518

[Get Quote](#)

This technical guide provides a detailed overview of the core physicochemical properties, analytical methodologies, and characterization workflows for **3-(4-Hydroxyphenyl)-2-phenylpropanoic acid**, tailored for researchers, scientists, and professionals in drug development.

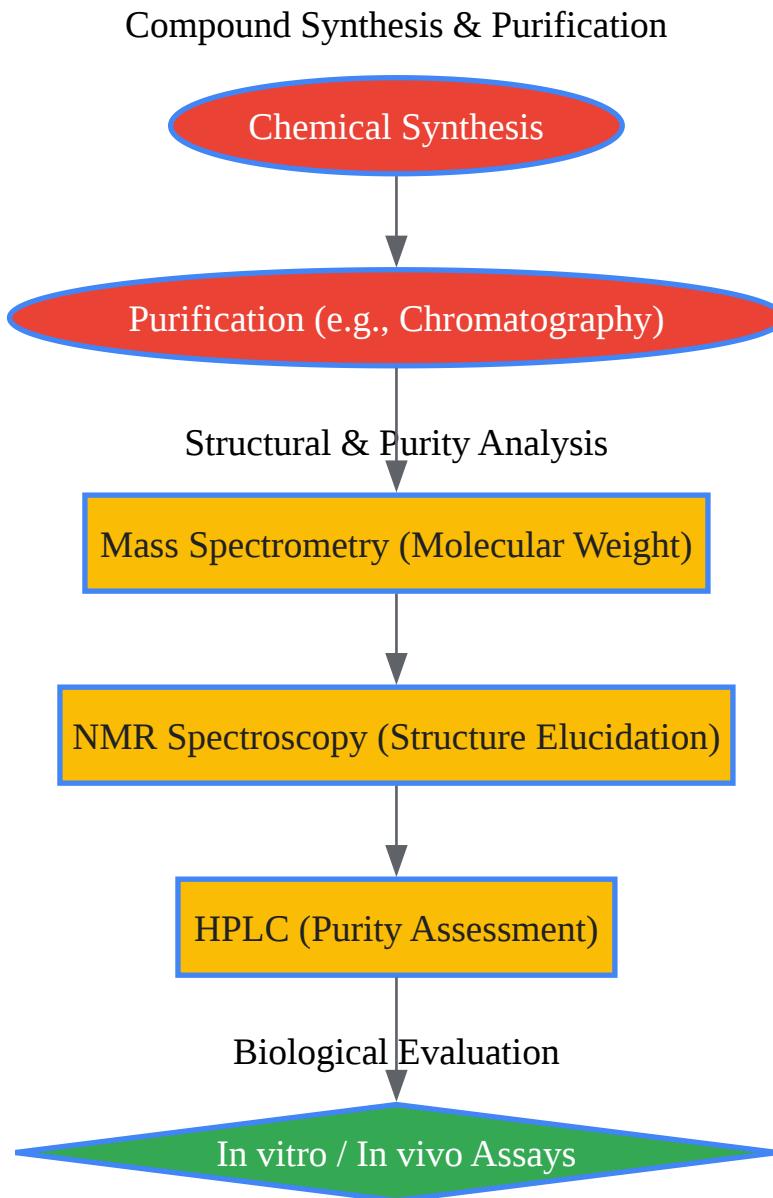
Physicochemical Properties

3-(4-Hydroxyphenyl)-2-phenylpropanoic acid is a chemical compound with the molecular formula C15H14O3. The key quantitative data for this compound are summarized in the table below for clarity and ease of comparison.

Property	Value	Reference
Molecular Formula	C15H14O3	[1]
Molecular Weight	242.27 g/mol	[1]
CAS Number	89-23-6	[1]

Experimental Protocols: Molecular Weight Determination

The accurate determination of molecular weight is a critical step in the characterization of a chemical compound. A standard and highly accurate method for this is Mass Spectrometry (MS).


Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

- Objective: To determine the molecular weight of **3-(4-Hydroxyphenyl)-2-phenylpropanoic acid** with high precision.
- Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
- Procedure:
 - Sample Preparation: A dilute solution of the compound is prepared by dissolving approximately 1 mg of **3-(4-Hydroxyphenyl)-2-phenylpropanoic acid** in 1 mL of a suitable solvent, such as methanol or acetonitrile.
 - Infusion: The prepared sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 μ L/min) using a syringe pump.
 - Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. The solvent evaporates, leading to the formation of gas-phase ions of the analyte. For this compound, analysis in negative ion mode is typical to deprotonate the carboxylic acid, yielding the $[M-H]^-$ ion.
 - Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
 - Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the $[M-H]^-$ ion will be observed at an m/z value equivalent to the molecular weight of the compound minus the mass of a proton.

Logical Workflow and Visualization

The characterization of a chemical compound like **3-(4-Hydroxyphenyl)-2-phenylpropanoic acid** follows a logical progression of experiments to confirm its identity and purity. The following

diagram illustrates a typical workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for the Characterization of a Novel Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(4-HYDROXYPHENYL)-2-PHENYLPROPIONIC ACID | 89-23-6 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266518#3-4-hydroxyphenyl-2-phenylpropanoic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com